

Understanding Click Chemistry with Pomalidomide-C5-azide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pomalidomide-C5-azide*

Cat. No.: *B15135876*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Pomalidomide-C5-azide**, a crucial building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the power of click chemistry, this reagent enables the efficient and specific conjugation of the pomalidomide E3 ligase ligand to a target protein ligand, paving the way for novel therapeutic interventions.

Introduction to Pomalidomide and Click Chemistry

Pomalidomide is an immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation.

Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, provides an ideal method for synthesizing these complex PROTAC molecules. The azide group on **Pomalidomide-C5-azide** allows for its facile conjugation to an alkyne-modified target protein ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

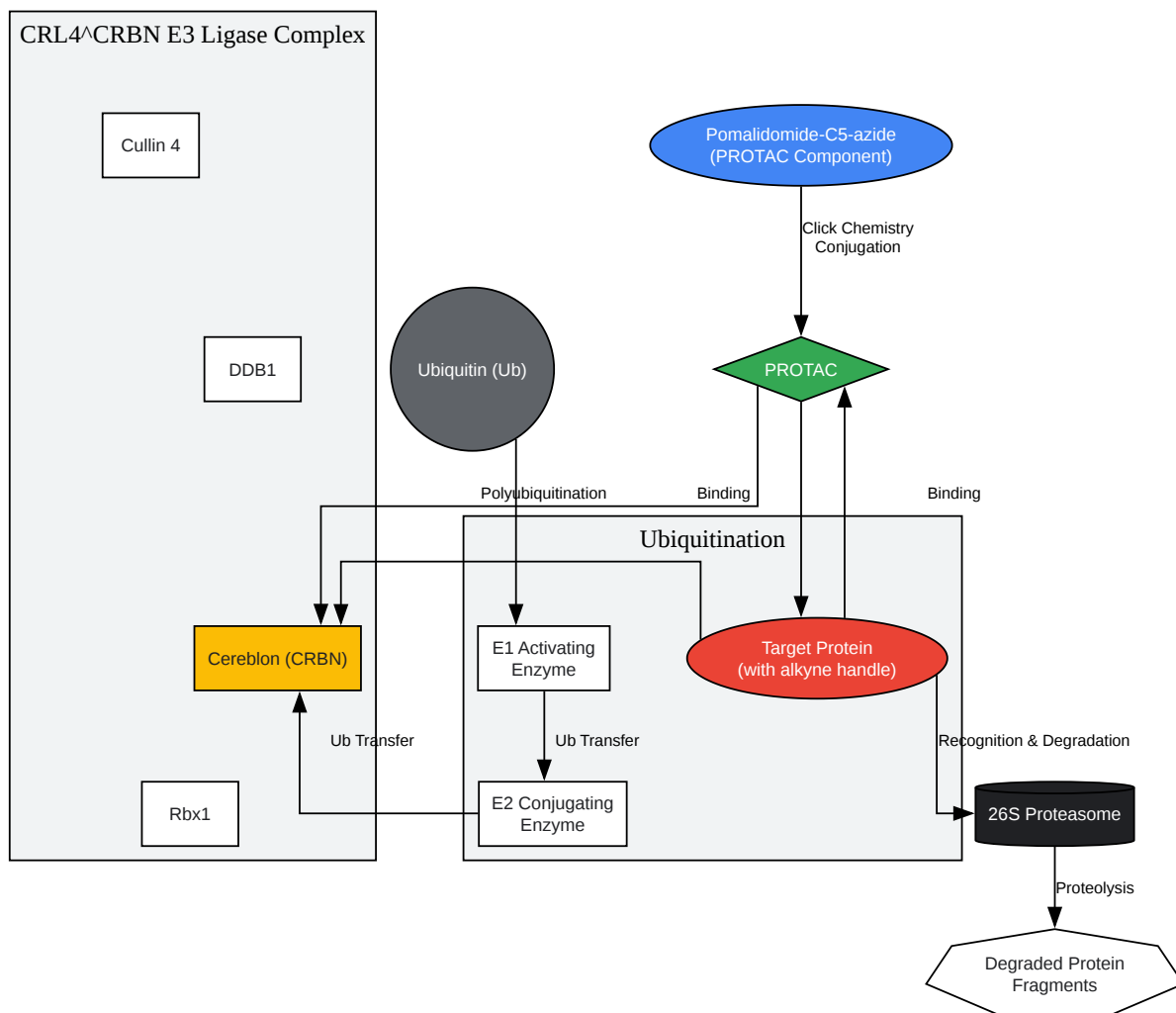
Physicochemical Properties of Pomalidomide-Azide Derivatives

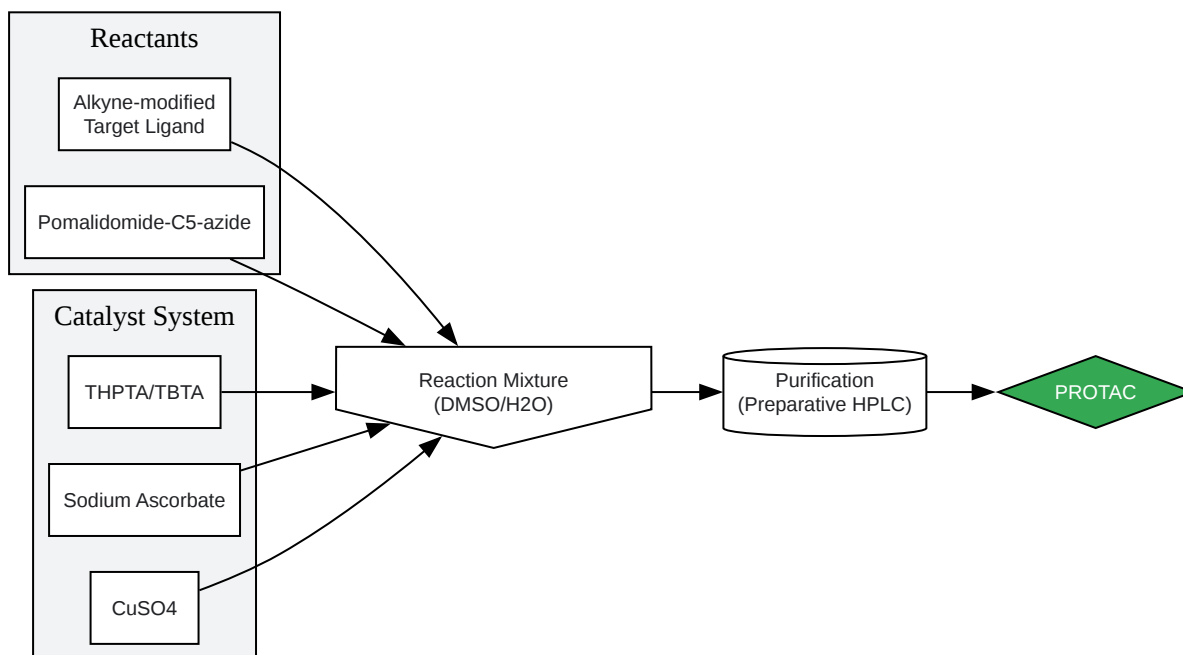
The properties of pomalidomide-azide conjugates can vary depending on the linker attached. The C5-azide variant refers to a five-carbon chain terminating in an azide group. Other common variants include those with polyethylene glycol (PEG) linkers of varying lengths, which can improve solubility and pharmacokinetic properties.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Linker Type
Pomalidomide-C5-azide	C18H20N6O4	384.39	C5 alkyl chain
Pomalidomide-CO-C5-azide	C19H20N6O5	412.4	Amide-linked C5 alkyl chain
Pomalidomide-PEG3-azide	C21H24N6O8	488.45	3-unit PEG chain
Pomalidomide-PEG5-azide	C25H32N6O10	576.56	5-unit PEG chain

The Cereblon E3 Ligase Signaling Pathway

Pomalidomide exerts its therapeutic effects by modulating the activity of the CRL4^{CRBN} E3 ubiquitin ligase complex. This complex is responsible for marking specific proteins for degradation by the proteasome. The binding of pomalidomide to Cereblon alters its substrate specificity, leading to the recruitment and degradation of neo-substrates. In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase binder, bringing the target protein to this degradation machinery.





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